molecular formula C17H19ClN2S B7765462 Chlorpromazine CAS No. 34468-21-8

Chlorpromazine

Cat. No.: B7765462
CAS No.: 34468-21-8
M. Wt: 318.9 g/mol
InChI Key: ZPEIMTDSQAKGNT-UHFFFAOYSA-N
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Description

Chlorpromazine is a prototypical first-generation phenothiazine antipsychotic that functions primarily as a dopamine receptor antagonist . It is a foundational compound in neuroscience research, historically used to study the dopaminergic system in models of schizophrenia and bipolar disorder . Its mechanism of action is attributed to the post-synaptic blockade of dopamine D2 receptors in the mesolimbic pathway, but it also exhibits antagonistic activity at a range of other receptors, including serotonergic (5-HT), histaminergic (H1), adrenergic (alpha-1, alpha-2), and muscarinic cholinergic receptors . This broad receptor profile makes it a valuable tool for studying receptor interactions and signaling pathways. Beyond its central nervous system applications, this compound is used in biochemical research for its antiemetic properties, which stem from the blockade of histamine H1 and dopamine D2 receptors in the vomiting center . It is also investigated for its role in persistent singultus (hiccups) and its potential antimicrobial and anthelmintic effects . Researchers value this compound for its wide dose range and availability in various forms, including tablets and injectable solutions . This compound hydrochloride is readily absorbed, extensively metabolized in the liver by cytochrome P450 isozymes (primarily CYP2D6), and has an elimination half-life of approximately 30 hours . It is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
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InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
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InChI Key

ZPEIMTDSQAKGNT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
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Molecular Formula

C17H19ClN2S
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DSSTOX Substance ID

DTXSID0022808
Record name Chlorpromazine
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Molecular Weight

318.9 g/mol
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Physical Description

Solid
Record name Chlorpromazine
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Boiling Point

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg
Record name Chlorpromazine
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Solubility

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L
Record name Chlorpromazine
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Color/Form

Oily liquid, White, crystalline solid

CAS No.

34468-21-8, 50-53-3
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+)
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Melting Point

177-178, About 60 °C, < 25 °C
Record name Chlorpromazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base, such as sodium amide, to form this compound . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting this compound base with hydrochloric acid. The resulting product is then purified through crystallization to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include this compound N-oxide, desmethyl this compound, and various phenol and sulfoxide derivatives .

Scientific Research Applications

Introduction to Chlorpromazine

This compound (CPZ), a member of the phenothiazine class of antipsychotic medications, was first synthesized in 1951 and has since played a pivotal role in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Beyond its primary psychiatric applications, CPZ has been investigated for a range of other uses, including its potential antiviral properties and effects on various medical conditions.

Psychiatric Disorders

This compound is primarily used to manage:

  • Schizophrenia : Effective for treating positive symptoms such as hallucinations and delusions.
  • Bipolar Disorder : Particularly for acute manic episodes.
  • Acute Psychosis : Provides short-term control of severe agitation and combativeness.
  • Nausea and Vomiting : Used to control nausea, especially in perioperative settings.
  • Other Conditions : Includes treatment for chronic hiccups (persistent singultus), acute intermittent porphyria, and adjunctive therapy for serotonin syndrome .

Antiviral Activity

Recent studies have highlighted CPZ's potential as an antiviral agent:

  • COVID-19 : Clinical trials are underway to assess CPZ's efficacy against SARS-CoV-2, with initial findings suggesting it may inhibit viral entry into host cells by interfering with clathrin-mediated endocytosis .
  • Other Viruses : CPZ has demonstrated antiviral effects against several viruses, including influenza, Ebola, and other coronaviruses, indicating its broad-spectrum activity .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Infections : It has shown effectiveness against Staphylococcus aureus and other bacteria in vitro.
  • Protozoal Infections : Studies indicate activity against intracellular pathogens like leishmania and trypanosomes, suggesting its potential as an anti-malarial agent .

Neurological Research

This compound is being explored in the context of neurodegenerative diseases:

  • Alzheimer’s Disease : Research indicates that CPZ may interact with serotonin receptors that could be beneficial in treating cognitive deficits associated with Alzheimer’s disease .

Cardiovascular Applications

This compound's effects on cardiovascular health are also under investigation:

  • Cardiotoxicity Studies : While generally safe for the population, specific genetic traits can predispose individuals to adverse reactions. Recent advancements in personalized medicine using induced pluripotent stem cells (iPSCs) are being utilized to understand these risks better .

Case Study 1: this compound in COVID-19 Treatment

A clinical trial (NCT 04366739) is currently evaluating the effectiveness of CPZ in treating COVID-19 patients. Preliminary findings suggest that it may reduce viral load and improve clinical outcomes by inhibiting viral entry mechanisms .

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial properties of CPZ, researchers found significant inhibition of Staphylococcus aureus at concentrations higher than those typically achieved in clinical settings. This opens avenues for further exploration into its use as an adjunctive treatment for bacterial infections .

Case Study 3: Neurodegenerative Disease Research

Research utilizing a chemocentric informatics approach has identified potential pathways through which CPZ could exert protective effects against neurodegeneration, particularly in models simulating Alzheimer’s disease. This highlights its potential beyond traditional psychiatric applications .

Mechanism of Action

Chlorpromazine exerts its effects primarily through the blockade of dopamine D2 receptors in the brain, which reduces dopaminergic transmission. This action is responsible for its antipsychotic effects. Additionally, this compound has antiserotonergic and antihistaminergic properties, contributing to its sedative and antiemetic activities .

Comparison with Similar Compounds

Structural Analogues: Phenothiazine Derivatives

Phenothiazines share a tricyclic nucleus but differ in substituents, influencing potency, receptor affinity, and side effects.

Compound Position 2 Substituent Side Chain Type Key Pharmacological Differences
Chlorpromazine Chlorine Aliphatic tertiary amine High D2/5-HT2A affinity; moderate EPS risk .
Promazine Hydrogen Aliphatic tertiary amine Lower potency due to lack of electronegative substituent; reduced EPS but weaker antipsychotic effects .
Prochlorperazine Chlorine Piperazine Enhanced antiemetic activity; higher 5-HT2A affinity reduces EPS compared to this compound .
Perphenazine Chlorine Piperazine Longer half-life; lower EPS risk due to balanced D2/5-HT2A blockade .
Thioridazine Sulfur-containing group Piperidine Strong anticholinergic effects; withdrawn due to cardiotoxicity despite lower EPS risk .
Trifluoperazine Trifluoromethyl Piperazine Higher D2 affinity; used for treatment-resistant schizophrenia but increased EPS .

Clinical Efficacy :

  • In psychiatric trials, this compound outperformed Promazine in reducing agitation and psychosis, with a 30% greater reduction in symptom severity scores .
  • Perphenazine and Prochlorperazine show comparable efficacy to this compound but with improved tolerability due to serotonin receptor modulation .

Adverse Effects :

  • This compound and Trifluoperazine exhibit higher EPS rates (20–25%) compared to Piperazine derivatives like Perphenazine (10–15%) .
  • Thioridazine’s anticholinergic properties reduce EPS but increase risks of QT prolongation and arrhythmias .
Non-Phenothiazine Antipsychotics
Haloperidol (Butyrophenone) :
  • Mechanism : Potent D2 antagonist with minimal 5-HT2A activity.
  • Efficacy : 2–3x more potent than this compound in acute psychosis but higher EPS incidence (35–40%) .
  • Key Difference : Lacks intrinsic anticholinergic activity, necessitating adjunctive medications (e.g., Benztropine) for EPS management .
Clozapine (Atypical Antipsychotic) :
  • Mechanism : Balanced D2/5-HT2A/D4 receptor antagonism.
  • Efficacy : Superior to this compound in treatment-resistant schizophrenia (40% response vs. 15%) with negligible EPS .
  • Key Difference : Risk of agranulocytosis limits use, unlike this compound’s broader safety profile .
Receptor Binding and Selectivity
Compound D2 IC50 (nM) 5-HT2A IC50 (nM) Selectivity Ratio (D2/5-HT2A)
This compound 1.8 4.2 0.43
Haloperidol 0.7 120 0.006
Clozapine 160 8.3 19.3
Prochlorperazine 2.1 3.5 0.60

Data adapted from and . This compound’s moderate selectivity for D2 over 5-HT2A contrasts with Clozapine’s 5-HT2A preference, explaining their divergent side effect profiles.

Metabolic and Physicochemical Properties
  • Metabolism: this compound undergoes hepatic oxidation to active metabolites (e.g., 7-hydroxythis compound), while Promazine forms 2- and 4-hydroxylated derivatives . Both drugs exhibit dose-dependent urinary excretion, with phenolic metabolites predominating (2–3:1 ratio) .
  • Degradation : this compound is prone to photodegradation, forming hydroxylated byproducts, whereas Trifluoperazine shows similar oxidative instability in acidic media .

Biological Activity

Chlorpromazine (CPZ) is a phenothiazine derivative that has been widely used in the treatment of various psychiatric disorders, particularly schizophrenia. Its biological activity extends beyond its antipsychotic effects, encompassing a range of pharmacological actions that affect multiple biological pathways. This article explores the diverse biological activities of this compound, including its mechanisms of action, clinical applications, and recent research findings.

This compound functions primarily as an antagonist at various neurotransmitter receptors, which contributes to its therapeutic effects as well as its side effects. Key mechanisms include:

  • Dopaminergic Receptors : CPZ predominantly blocks D2 dopamine receptors, which is crucial for its antipsychotic effects. It also affects other dopamine receptor subtypes (D1, D3, D4), influencing both positive and negative symptoms of schizophrenia .
  • Serotonergic Receptors : It acts on 5-HT1 and 5-HT2 serotonin receptors, providing anxiolytic and antidepressant properties while also mitigating some extrapyramidal side effects .
  • Histaminergic and Adrenergic Receptors : CPZ exhibits significant antihistaminic activity (H1 receptor blockade) leading to sedation and antiemetic effects. It also has antiadrenergic properties through alpha-adrenergic receptor antagonism .
  • Anticholinergic Activity : The drug has mild anticholinergic effects, which can alleviate extrapyramidal symptoms but may lead to other side effects such as dry mouth and blurred vision .

Clinical Applications

This compound is primarily used in the management of:

  • Schizophrenia : Studies indicate that this compound can reduce relapse rates compared to placebo, with a relative risk reduction (RR) of 0.65 over six months to two years . However, the evidence quality is low due to heterogeneity across studies.
  • Acute Psychotic Episodes : Its rapid onset of action makes it suitable for acute management in hospital settings.
  • Nausea and Vomiting : CPZ is effective in treating nausea associated with chemotherapy and post-operative recovery .

Recent Research Findings

Recent studies have expanded the understanding of CPZ's biological activity beyond traditional psychiatric uses:

  • Antiviral Properties : this compound has demonstrated antiviral activity against various viruses including SARS-CoV-1 and hepatitis C. It interferes with viral replication by inhibiting clathrin-mediated endocytosis, suggesting potential applications in treating viral infections .
  • Cytotoxicity Studies : Research involving this compound conjugates with gold nanoparticles indicated dose-dependent cytotoxicity against human lymphocytes and melanoma cells. At higher concentrations (1 mM), CPZ significantly reduced cell viability, highlighting its potential as an anticancer agent .
  • COVID-19 Observational Studies : An observational study evaluated CPZ's impact on mortality among hospitalized COVID-19 patients. Despite initial hypotheses regarding its antiviral properties, results did not show a significant reduction in mortality associated with CPZ use, indicating the need for further investigation into its efficacy in this context .

Table 1: Summary of this compound's Biological Activities

Activity TypeMechanism/EffectClinical Relevance
AntipsychoticD2 receptor antagonistTreatment of schizophrenia
AntiemeticH1 receptor antagonistManagement of nausea
AntiviralInhibits viral replicationPotential use in viral infections
CytotoxicityDose-dependent cell viability reductionInvestigated for cancer therapies

Table 2: Clinical Outcomes Associated with this compound Use

Study TypeOutcome MeasureFindings
Randomized Controlled TrialsRelapse RatesReduced relapse compared to placebo (RR 0.65)
Observational StudyMortality in COVID-19 patientsNo significant association found
Cytotoxicity StudyCell ViabilitySignificant reduction at high concentrations

Case Studies

A notable case involved a cohort of patients treated with this compound during the COVID-19 pandemic. Despite expectations based on its antiviral properties, this compound did not correlate with improved survival outcomes among hospitalized patients, prompting further scrutiny into its clinical utility in viral infections .

Q & A

Q. What physicochemical properties of chlorpromazine are critical for experimental design?

this compound hydrochloride (C₁₇H₂₀Cl₂N₂S, MW 355.33 g/mol) is hygroscopic and light-sensitive, requiring storage at 4°C in airtight containers . Its solubility in water and acetonitrile (100 µg/mL) informs solvent selection for HPLC analysis . The melting point (194–199°C) and pH-dependent stability (degradation in strong acids/bases) necessitate controlled conditions during in vitro assays . Researchers should validate storage conditions using accelerated stability testing per ICH guidelines, monitoring degradation via UV spectrophotometry at 260 nm .

Q. How is this compound quantified in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. A 10 µL sample is injected into a C18 column, with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) . Calibration curves using certified reference materials (e.g., 7-hydroxy this compound) ensure accuracy, while recovery studies (95–105%) validate method precision . For dissolution testing, USP Apparatus II (paddle method) at 50 rpm in 900 mL HCl (0.1N) is recommended .

Q. What safety protocols are essential when handling this compound?

this compound is classified as acutely toxic (H301, H330), a skin sensitizer (H317), and a reproductive toxin (H360) . Researchers must use PPE (nitrile gloves, lab coats, eye protection) and work in fume hoods to avoid inhalation. Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste . Environmental precautions include avoiding aquatic contamination (H412) via chemical traps .

Advanced Research Questions

Q. How can dose equivalence between this compound and atypical antipsychotics be determined?

Dose equivalence is established through fixed-dose, placebo-controlled trials, using haloperidol as an intermediary (2 mg haloperidol ≈ 100 mg this compound) . Minimum effective doses (e.g., 5 mg/day olanzapine ≈ 100 mg/day this compound) are derived from meta-analyses of randomized controlled trials . Advanced methods include meta-regression to adjust for covariates like trial duration and baseline severity, ensuring comparability across heterogeneous study populations .

Q. What methodological considerations apply when analyzing this compound's neurochemical effects?

Preclinical studies using pigeon treadle-pressing models have shown dose-dependent suppression of appetitive behaviors (ED₅₀: 5.6 mg/kg) . For in vitro DNA interaction studies, UVB-irradiated calf thymus DNA (3 µg/mL) is incubated with this compound (4–20 µg/mL), with absorbance measured at 260 nm to assess intercalation . Statistical analysis requires paired Student’s t-tests (two-tailed) to confirm significance (p < 0.05) .

Q. How do this compound plasma levels influence clinical trial outcomes?

Plasma levels show high interindividual variability due to cytochrome P450 metabolism (e.g., CYP2D6 polymorphisms) . Steady-state levels (10–100 ng/mL) are measured via gas chromatography-mass spectrometry (GC-MS), but correlations with clinical response remain inconsistent . Trials should use crossover designs (e.g., trihexyphenidyl vs. placebo) to control for confounding variables .

Q. What statistical methods resolve contradictions in this compound's therapeutic window?

Meta-regression of antipsychotic trials (Jadad scale ≥3) can isolate dose-response relationships, adjusting for covariates like age and baseline symptom severity . For example, a β coefficient of 0.01 (95% CI: −0.02–0.04) indicates no significant link between this compound dose (mg-equivalents) and effect size in tic disorders . Logistic regression with this compound-equivalent doses as continuous variables can model side effects like hyperprolactinemia .

Q. How are this compound metabolites integrated into pharmacokinetic studies?

7-hydroxy this compound, an active metabolite, is quantified via LC-MS/MS in rat plasma (LOQ: 0.1 ng/mL) . Pharmacodynamic models correlate metabolite levels (e.g., 5 mg/kg → 120% prolactin increase) with receptor occupancy rates . Researchers must account for inter-species metabolic differences when extrapolating preclinical data to humans .

Methodological Resources

  • Dose Equivalence : Woods (2003) conversion tables for atypical antipsychotics .
  • Analytical Standards : Certificates of Analysis (CoA) from HPC Standards GmbH for HPLC validation .
  • Ethical Compliance : IRB protocols for human trials, emphasizing informed consent and plasma-level monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpromazine
Reactant of Route 2
Reactant of Route 2
Chlorpromazine

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